![molecular formula C19H28N2O4 B13882121 Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methoxycarbonyl-5-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-6-7-16(17(22)24-5)15(12-14)13-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h6-7,12H,8-11,13H2,1-5H3 |
InChI Key |
GALRWEXNQSUANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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